Methyl 5,5-dimethylpyrrolidine-3-carboxylate hydrochloride
Description
Methyl 5,5-dimethylpyrrolidine-3-carboxylate hydrochloride is a pyrrolidine derivative characterized by a five-membered nitrogen-containing ring with two methyl groups at the 5,5-positions and a methyl ester group at the 3-position. The hydrochloride salt enhances its solubility in polar solvents, making it valuable in pharmaceutical and synthetic chemistry applications. The compound’s rigid pyrrolidine scaffold, combined with substituents, influences its physicochemical properties, including lipophilicity, stability, and reactivity.
Properties
Molecular Formula |
C8H16ClNO2 |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
methyl 5,5-dimethylpyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(2)4-6(5-9-8)7(10)11-3;/h6,9H,4-5H2,1-3H3;1H |
InChI Key |
DWKIDWSXWIZGLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CN1)C(=O)OC)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5,5-dimethylpyrrolidine-3-carboxylate hydrochloride typically involves the reaction of 5,5-dimethylpyrrolidine-3-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to form the ester, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,5-dimethylpyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl 5,5-dimethylpyrrolidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 193.67 g/mol . It features a pyrrolidine ring with two methyl groups at the 5-position. The hydrochloride form enhances its solubility and stability, making it suitable for applications in research and industry.
Applications
This compound finds use in several fields, including:
- Building Block in Organic Synthesis It serves as a building block in the synthesis of complex organic molecules.
- Enzyme Studies It is utilized in biochemical assays to study enzyme mechanisms. The compound can interact with specific molecular targets, acting as either an inhibitor or activator of enzymatic reactions. Its mechanism of action may involve binding to active sites of enzymes, altering their conformation, or modulating signal transduction pathways.
- Research It is a life science product and one of numerous organic compounds .
Scientific Research
Research indicates that this compound interacts with various biological targets. Its structure allows it to modulate enzyme activity through competitive inhibition or allosteric modulation. Detailed interaction studies are crucial for understanding its potential therapeutic applications and mechanisms.
Mechanism of Action
The mechanism of action of methyl 5,5-dimethylpyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with other pyrrolidine and pyrrole derivatives. Key comparisons include:
Ethyl 5-(3-Aminophenyl)-1-(3-Cyano-4-Methyl-5-Phenylpyrrol-2-yl)-2-Methylpyrrole-3-Carboxylate (7c)
- Molecular Formula : C₂₁H₂₂N₄O₂ (MW: 362.43 g/mol) .
- Functional Groups: Ethyl ester, cyano, amino, and phenyl substituents.
- Key Differences: The presence of aromatic phenyl and aminophenyl groups in 7c increases molecular weight and complexity compared to the simpler 5,5-dimethylpyrrolidine backbone of the target compound. The ethyl ester in 7c may confer lower water solubility than the methyl ester in the target compound. Elemental analysis for 7c shows 15.46% nitrogen content, higher than expected for the target compound due to additional nitrogens in the cyano and amino groups .
1-Methyl-5-Oxopyrrolidine-3-Carboxylic Acid
- Molecular Formula: C₆H₉NO₃ (MW: 143.14 g/mol) .
- Functional Groups : Carboxylic acid, oxo (ketone), and methyl substituents.
- Key Differences: The carboxylic acid group in this compound increases acidity (pKa ~4-5) compared to the ester group in the target compound.
Physicochemical Properties Comparison
Biological Activity
Methyl 5,5-dimethylpyrrolidine-3-carboxylate hydrochloride (MDPCH) is a compound that has garnered attention for its diverse biological activities and potential applications in biochemical research and drug development. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on recent research findings.
Chemical Structure and Properties
MDPCH is characterized by the following molecular formula:
- Molecular Formula : C₈H₁₅ClN₁O₂
- Molecular Weight : Approximately 193.67 g/mol
The compound features a pyrrolidine ring with two methyl groups at the 5-position, which enhances its steric and electronic properties. The hydrochloride form improves solubility and stability, making it suitable for various applications in research and industry .
Biological Activities
MDPCH exhibits several notable biological activities:
- Enzyme Modulation : MDPCH has been shown to interact with various enzymes, acting as both an inhibitor and an activator. Its mechanism of action may involve binding to active sites of enzymes, altering their conformation, or modulating signal transduction pathways .
- Biochemical Assays : The compound is employed in enzyme studies and biochemical assays to investigate enzyme mechanisms. It can modulate enzyme activity through competitive inhibition or allosteric modulation .
- Therapeutic Potential : Research indicates that MDPCH may have therapeutic applications due to its ability to influence biological targets. Detailed interaction studies are essential for understanding its potential in drug development .
Synthesis of this compound
The synthesis of MDPCH typically involves several steps:
- Starting Materials : The synthesis begins with readily available pyrrolidine derivatives.
- Reactions : Various reactions such as oxidation, reduction, and substitution are employed to obtain the final product.
- Yield Optimization : Continuous flow processes may be utilized to enhance efficiency and yield in industrial settings .
Case Study 1: Enzyme Interaction Studies
A study investigated the interaction of MDPCH with cytochrome P450 enzymes, particularly CYP3A4. The findings indicated that MDPCH could modulate the activity of these enzymes, which play a crucial role in drug metabolism. Variations in CYP3A activity can significantly impact drug efficacy and safety .
Case Study 2: Drug Development Applications
MDPCH has been explored as a potential precursor in drug synthesis. Its structural similarities with other biologically active compounds suggest it may serve as a building block for developing new therapeutic agents. Researchers have noted that derivatives of MDPCH could exhibit improved bioactivity against specific targets .
Comparison with Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C₈H₁₅ClN₁O₂ | Enzyme modulation, potential therapeutic applications |
| Pyrrole-2-carboxamide | C₈H₈N₂O₂ | Antitubercular activity |
| Plitidepsin | C₁₄H₁₉N₃O₄S | Antitumor activity |
This table illustrates how MDPCH compares to related compounds in terms of molecular structure and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
